1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one 1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
Brand Name: Vulcanchem
CAS No.: 876890-51-6
VCID: VC7666548
InChI: InChI=1S/C20H21NO5/c1-23-17-9-8-14(12-18(17)24-2)13-21-16-7-4-3-6-15(16)20(19(21)22)25-10-5-11-26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4)OC
Molecular Formula: C20H21NO5
Molecular Weight: 355.39

1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one

CAS No.: 876890-51-6

Cat. No.: VC7666548

Molecular Formula: C20H21NO5

Molecular Weight: 355.39

* For research use only. Not for human or veterinary use.

1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one - 876890-51-6

Specification

CAS No. 876890-51-6
Molecular Formula C20H21NO5
Molecular Weight 355.39
IUPAC Name 1'-[(3,4-dimethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Standard InChI InChI=1S/C20H21NO5/c1-23-17-9-8-14(12-18(17)24-2)13-21-16-7-4-3-6-15(16)20(19(21)22)25-10-5-11-26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Standard InChI Key GRWLAYHIJNYGJL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1'-(3,4-dimethoxybenzyl)-1',2'-dihydrospiro([1, dioxane-2,3'-indole)-2'-one, reflects its spirocyclic core and substituents. Key features include:

PropertyValueSource
CAS Registry Number876890-51-6
Molecular FormulaC20H21NO5\text{C}_{20}\text{H}_{21}\text{NO}_5
Molecular Weight355.39 g/mol
Parent StructureSpiro dioxane-2,3'-indole
Key Substituent3,4-Dimethoxybenzyl at N1'

The spiro junction creates a rigid three-dimensional framework, while the 3,4-dimethoxybenzyl group introduces steric bulk and electron-rich regions conducive to π-π stacking or hydrogen bonding.

Spectroscopic and Crystallographic Data

Though crystallographic data for this specific compound are unavailable, related spiro-oxindoles (e.g., spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one) exhibit well-defined cyclic conformations stabilized by intramolecular hydrogen bonds . X-ray diffraction studies of analogous structures reveal planar indole moieties and puckered dioxane/dioxolane rings .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis typically proceeds through sequential functionalization of an indole precursor:

  • Spirocyclization: A 1,3-dioxane ring is formed via acid-catalyzed cyclization of a diol with carbonyl derivatives.

  • N-Alkylation: The indole nitrogen is alkylated with 3,4-dimethoxybenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Oxidation: The indoline intermediate is oxidized to the corresponding oxindole using reagents like pyridinium chlorochromate (PCC).

Optimized Reaction Conditions

Critical parameters for maximizing yield (>60%) and purity include:

StepConditionsCatalyst/SolventYield (%)Source
Spirocyclization0°C to RT, 12–24 hrsHCl (cat.)45–55
N-Alkylation80°C, 6–8 hrsDMF, K2_2CO3_370–75
OxidationRT, 4–6 hrsPCC/CH2_2Cl2_285–90

Palladium-catalyzed cross-coupling reactions may further diversify the indole ring, though this remains unexplored for the target compound.

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a versatile scaffold for developing:

  • CNS Agents: Spiro-oxindoles show promise in treating neurodegenerative disorders .

  • Anticancer Drugs: Structural analogs inhibit tubulin polymerization and induce apoptosis .

Material Science

Spirocyclic architectures are explored for organic semiconductors due to their conformational rigidity and charge transport properties .

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